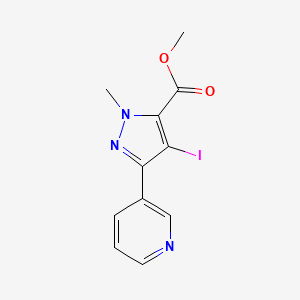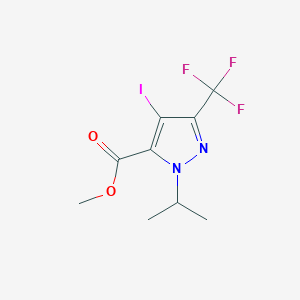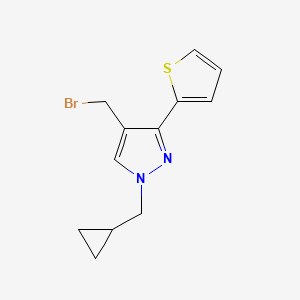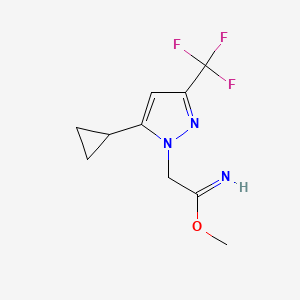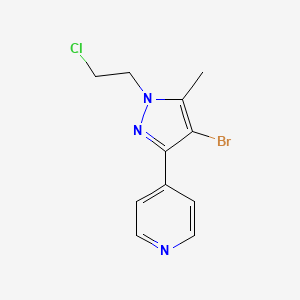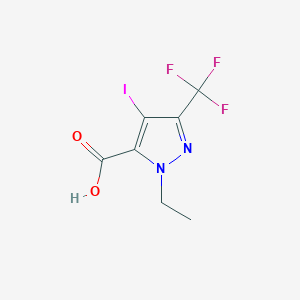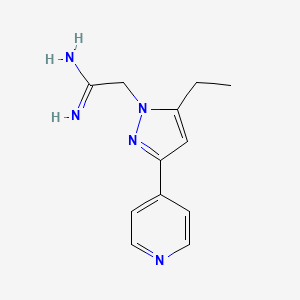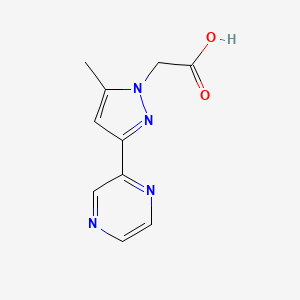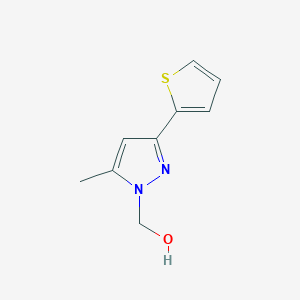
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Vue d'ensemble
Description
The compound “1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde” appears to contain a cyclobutyl group, a pyridine ring, and an aldehyde group . Cyclobutyl groups are cyclic hydrocarbons with a ring of four carbon atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The aldehyde group is a formyl group, with the structure R-CHO, consisting of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutyl group would form a small, relatively stable ring, while the pyridine ring would have resonance structures due to the conjugated system of pi electrons. The aldehyde group would be polar due to the presence of the carbonyl group .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the reactivity of its functional groups. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The pyridine ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
1,4-Dihydropyridines, including compounds like 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde, are critical in organic chemistry for their biological relevance and utility as building blocks in synthetic pathways. The Hantzsch Condensation reaction is a primary method for synthesizing these compounds, emphasizing atom economy and environmental friendliness. This method's future potential lies in creating more biologically active compounds by exploring various active methylene groups used in the synthesis of 1,4-DHPs and assessing their SAR (Structure-Activity Relationship) activities (Sohal, 2021).
Metal-Ion Sensing Applications
The structural motif of 1,3,4-oxadiazoles, closely related to the dihydropyridine scaffold, showcases a wide spectrum of applications across different fields, including material science and organic electronics. These compounds serve as pivotal synthetic strategies for derivatives, including potential chemosensors due to their high photoluminescent quantum yield and excellent thermal and chemical stability. Their utility in detecting metal ions through various mechanisms highlights the adaptability and functional significance of these heterocyclic compounds in scientific research and application (Sharma, Sharma, & Om, 2022).
Chemical Properties and Reactions
The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles produce a diverse array of compounds, from amides to heterocyclic compounds. This versatility in chemical reactions underscores the potential of dihydropyridine derivatives in synthesizing a wide range of chemical entities for further research and development in pharmaceuticals and materials science (Kamneva, Anis’kova, & Egorova, 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)-2-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-10-5-2-6-12(11(10)14)7-9-3-1-4-9/h2,5-6,8-9H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRZMACUVBUGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



